2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride
CAS No.: 1172072-62-6
Cat. No.: VC2627447
Molecular Formula: C4H7ClF3N
Molecular Weight: 161.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172072-62-6 |
|---|---|
| Molecular Formula | C4H7ClF3N |
| Molecular Weight | 161.55 g/mol |
| IUPAC Name | 2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H |
| Standard InChI Key | SOHXDJVKUXKZIJ-UHFFFAOYSA-N |
| SMILES | C1C(C1N)C(F)(F)F.Cl |
| Canonical SMILES | C1C(C1N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is a chemical compound with clearly defined properties and structural features that make it valuable for various applications.
Basic Identification Parameters
The compound is uniquely identified through several standardized parameters as detailed in the following table:
| Parameter | Value |
|---|---|
| Chemical Name | 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride |
| CAS Number | 1172072-62-6 |
| Molecular Formula | C4H7ClF3N |
| Molecular Weight | 161.55 g/mol |
| IUPAC Name | 2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H6F3N.ClH/c5-4(6,7)2-1-3(2)8;/h2-3H,1,8H2;1H |
| Standard InChIKey | SOHXDJVKUXKZIJ-UHFFFAOYSA-N |
| SMILES | C1C(C1N)C(F)(F)F.Cl |
This compound belongs to the broader class of fluorinated compounds, which are highly valuable in organic synthesis and chemical analysis due to their unique properties . The presence of fluorine atoms significantly influences the compound's chemical behavior and potential applications.
Structural Features
The molecular structure of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is characterized by several key features:
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A three-membered cyclopropane ring, which introduces ring strain and conformational rigidity
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A trifluoromethyl (CF₃) group attached to the cyclopropane ring, contributing to the compound's lipophilicity and stability
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An amine (NH₂) group connected to the cyclopropane ring, which serves as a potential site for hydrogen bonding
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A hydrochloride salt formation, which enhances water solubility compared to the free amine
The trifluoromethyl group is particularly significant as it enhances the compound's lipophilicity and potential biological activity, making it valuable in various scientific fields including chemistry, biology, and medicine.
Synthesis and Production Methods
The synthesis of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride employs specialized techniques to ensure high purity and yield of this structurally complex molecule.
General Synthetic Approach
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is essential for its proper handling, storage, and application in various research contexts.
Physical Properties
The compound exists as a solid at room temperature. Unlike many fluorinated compounds that require special storage conditions, 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride can be stored at room temperature . This stability is advantageous for laboratory use and commercial distribution.
Chemical Reactivity
The chemical reactivity of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride is influenced by its structural features:
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The amine group can participate in various reactions typical of primary amines, including nucleophilic substitution, acylation, and condensation reactions
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The compound can undergo oxidation reactions that may yield nitroso derivatives
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Reduction processes could produce secondary amines
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The cyclopropane ring introduces strain, potentially making it susceptible to ring-opening reactions under specific conditions
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The trifluoromethyl group generally remains stable under most reaction conditions, providing a fixed point of fluorination in derivative synthesis
The specific products formed in these reactions depend significantly on the reagents and conditions employed, allowing for versatile applications in synthetic chemistry.
Stereoisomers and Related Compounds
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride exists in multiple stereoisomeric forms due to the presence of two stereogenic centers in the cyclopropane ring.
Stereochemical Variations
Several stereoisomers of this compound have been identified and studied:
| Stereoisomer | CAS Number | Stereochemical Description |
|---|---|---|
| 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | 1172072-62-6 | Non-specific stereochemistry (racemic mixture) |
| (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | 1287760-01-3 | Trans configuration with R,R absolute stereochemistry |
| (1R,2S)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride | 1258640-83-3 | Cis configuration with R,S absolute stereochemistry |
Each stereoisomer may exhibit different biological activities and chemical properties due to the unique spatial arrangement of atoms, which can significantly impact how they interact with biological targets .
Structurally Related Compounds
Several compounds structurally related to 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride have been reported:
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1-(2,2,2-trifluoroethyl)cyclopropan-1-amine (C₅H₈F₃N) - Features a trifluoroethyl group rather than a direct trifluoromethyl substitution on the cyclopropane ring
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1-(2-(trifluoromethyl)phenyl)cyclopropanamine - Incorporates an aromatic ring with the trifluoromethyl substitution
These structural variations provide options for researchers seeking specific physicochemical properties or biological activities while maintaining the core cyclopropane and trifluoromethyl elements.
Biological Activity and Applications
The unique structural features of 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride make it valuable for various applications, particularly in pharmaceutical research and development.
Pharmaceutical Applications
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride serves as an important organic intermediate in pharmaceutical synthesis, especially for compounds targeting specific receptor pathways . The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, while the amine group allows for hydrogen bond formation with target proteins.
These interactions can modulate protein activity and influence various biological pathways, making the compound particularly relevant for pharmaceutical research. Specific applications include:
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Building block in the synthesis of novel therapeutic agents
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Intermediate in the preparation of protein degrader compounds
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Component in the development of compounds that benefit from the cyclopropane and trifluoromethyl motifs
Research Significance
Current research on 2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride highlights its potential in medicinal chemistry and pharmaceutical development. The compound's unique combination of structural features makes it valuable for exploring structure-activity relationships in drug discovery programs. Further studies are needed to fully elucidate its therapeutic effects and to expand its applications in drug design and development.
| Hazard Code | Description | Hazard Category |
|---|---|---|
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
These hazard classifications have been established based on chemical safety assessments and are reported in the ECHA C&L Inventory .
| Parameter | Specification |
|---|---|
| Purity | ≥95% to ≥98% depending on supplier |
| Form | Solid |
| Storage Conditions | Room temperature |
| Applications | Research use only |
| Restrictions | Not for medical, veterinary, or consumer use |
Suppliers often provide certificates of analysis and safety data sheets to verify the identity and purity of the compound . The compound is generally categorized as a protein degrader building block or pharmaceutical intermediate, reflecting its primary applications in research settings .
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